molecular formula C14H16N2O8 B1598779 N,N,N',N'-1,4-Phenylenediaminetetraacetic acid CAS No. 1099-02-1

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

Cat. No.: B1598779
CAS No.: 1099-02-1
M. Wt: 340.28 g/mol
InChI Key: IDQJPXPEIIEMQI-UHFFFAOYSA-N
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Description

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid is a synthetic organic compound with the molecular formula C14H16N2O8. It is known for its chelating properties, which allow it to bind to metal ions, making it useful in various scientific and industrial applications. This compound is characterized by its ability to form stable complexes with metal ions, which is crucial in many chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

    Nitration: 1,4-Phenylenediamine is nitrated to form 1,4-dinitrobenzene.

    Reduction: The nitro groups are reduced to amine groups, yielding 1,4-phenylenediamine.

    Carboxymethylation: The amine groups are then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid.

Industrial Production Methods: Industrial production of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is its primary chemical behavior.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the amine groups.

    Substitution: The carboxyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Chelation: Metal ions such as Fe(III), Cu(II), and Zn(II) are common reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Major Products:

    Chelation Products: Metal complexes of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound, often involving the amine groups.

Scientific Research Applications

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and industrial processes.

    Biology: Employed in biochemical assays to control metal ion concentrations, which is crucial for enzyme activity studies.

    Medicine: Investigated for its potential in chelation therapy to treat metal poisoning.

    Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.

Mechanism of Action

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to chelate metal ions, N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid is unique due to its specific structural configuration, which can offer different binding affinities and selectivities for certain metal ions.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxyl groups and two amine groups.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with five carboxyl groups and three amine groups, offering higher chelation capacity.

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid stands out due to its unique balance of carboxyl and amine groups, providing distinct chelation properties that can be advantageous in specific applications.

Properties

IUPAC Name

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQJPXPEIIEMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393207
Record name N,N,N',N'-1,4-Phenylenediaminetetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099-02-1
Record name N,N,N',N'-1,4-Phenylenediaminetetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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